molecular formula C14H20 B14536475 1,3-Dimethyl-5-(1-methylcyclopentyl)benzene CAS No. 62379-79-7

1,3-Dimethyl-5-(1-methylcyclopentyl)benzene

Cat. No.: B14536475
CAS No.: 62379-79-7
M. Wt: 188.31 g/mol
InChI Key: SWAVXZNRUPBVIX-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-(1-methylcyclopentyl)benzene is an organic compound with the molecular formula C12H18. It is a derivative of benzene, where the benzene ring is substituted with two methyl groups and a 1-methylcyclopentyl group. This compound is also known by other names such as this compound and 5-Isopropyl-m-xylene .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-(1-methylcyclopentyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .

Industrial Production Methods

Industrial production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-(1-methylcyclopentyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethyl-5-(1-methylcyclopentyl)benzene has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-(1-methylcyclopentyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The presence of the methyl and cyclopentyl groups can influence the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-5-(1-methylcyclopentyl)benzene is unique due to the presence of the 1-methylcyclopentyl group, which imparts distinct steric and electronic effects on the benzene ring.

Properties

CAS No.

62379-79-7

Molecular Formula

C14H20

Molecular Weight

188.31 g/mol

IUPAC Name

1,3-dimethyl-5-(1-methylcyclopentyl)benzene

InChI

InChI=1S/C14H20/c1-11-8-12(2)10-13(9-11)14(3)6-4-5-7-14/h8-10H,4-7H2,1-3H3

InChI Key

SWAVXZNRUPBVIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2(CCCC2)C)C

Origin of Product

United States

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